molecular formula C17H16FNO3 B2440292 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-fluorophenyl)-1-propanone CAS No. 477334-36-4

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-fluorophenyl)-1-propanone

Cat. No.: B2440292
CAS No.: 477334-36-4
M. Wt: 301.317
InChI Key: NYRBSVWSMHMJMM-UHFFFAOYSA-N
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Description

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-fluorophenyl)-1-propanone is a synthetic organic compound that features a complex structure with both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-fluorophenyl)-1-propanone typically involves multiple steps:

    Formation of the 2,3-Dihydro-1,4-benzodioxin ring: This can be achieved through the cyclization of catechol derivatives with appropriate dihalides under basic conditions.

    Formation of the propanone moiety: This involves the reaction of the aminated benzodioxin with 4-fluorobenzaldehyde under conditions that promote the formation of the propanone structure, such as aldol condensation followed by reduction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-fluorophenyl)-1-propanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Reagents like halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

    Oxidation: Products include carboxylic acids or ketones.

    Reduction: Products include alcohols.

    Substitution: Products vary depending on the substituent introduced.

Scientific Research Applications

3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-fluorophenyl)-1-propanone has several applications in scientific research:

    Medicinal Chemistry: It can be used as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or cardiovascular conditions.

    Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used to study the interactions of small molecules with biological targets, providing insights into mechanisms of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-fluorophenyl)-1-propanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-phenyl-1-propanone: Lacks the fluorine atom on the phenyl ring.

    3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-chlorophenyl)-1-propanone: Contains a chlorine atom instead of a fluorine atom.

Uniqueness

The presence of the fluorine atom in 3-(2,3-Dihydro-1,4-benzodioxin-6-ylamino)-1-(4-fluorophenyl)-1-propanone can significantly influence its chemical properties, such as its reactivity and binding affinity to biological targets. This makes it distinct from similar compounds and potentially more effective in certain applications.

Properties

IUPAC Name

3-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-1-(4-fluorophenyl)propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16FNO3/c18-13-3-1-12(2-4-13)15(20)7-8-19-14-5-6-16-17(11-14)22-10-9-21-16/h1-6,11,19H,7-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NYRBSVWSMHMJMM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NCCC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

477334-36-4
Record name 3-(2,3-DIHYDRO-1,4-BENZODIOXIN-6-YLAMINO)-1-(4-FLUOROPHENYL)-1-PROPANONE
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